3,5-Dichloro-4-hydroxybenzenesulfonic acid

Description

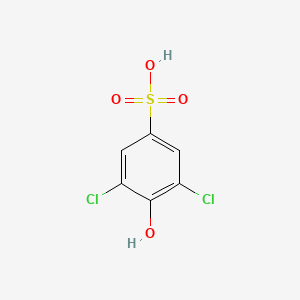

Structure

3D Structure

Properties

IUPAC Name |

3,5-dichloro-4-hydroxybenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2O4S/c7-4-1-3(13(10,11)12)2-5(8)6(4)9/h1-2,9H,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGDCAFRJYQICAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)O)Cl)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70179959 | |

| Record name | 3,5-Dichloro-4-hydroxybenzenesulphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70179959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25319-98-6 | |

| Record name | 3,5-Dichloro-4-hydroxybenzenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25319-98-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dichloro-4-hydroxybenzenesulphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025319986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 25319-98-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202726 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-Dichloro-4-hydroxybenzenesulphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70179959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dichloro-4-hydroxybenzenesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.561 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-Dichloro-4-hydroxybenzenesulfonic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VR736EB8ED | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3,5-Dichloro-4-hydroxybenzenesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 3,5-Dichloro-4-hydroxybenzenesulfonic acid, a halogenated aromatic sulfonic acid. The information is curated for researchers, scientists, and professionals in drug development who may utilize this compound in synthesis, as an analytical reagent, or in other research applications.

Chemical and Physical Properties

This compound is a dichlorinated derivative of 4-hydroxybenzenesulfonic acid. The introduction of chlorine atoms significantly influences its acidity, reactivity, and potential biological activity. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 25319-98-6 | [1] |

| Molecular Formula | C₆H₄Cl₂O₄S | [1] |

| Molecular Weight | 243.06 g/mol | [1] |

| Canonical SMILES | C1=C(C=C(C(=C1Cl)O)Cl)S(=O)(=O)O | [1] |

| InChI Key | PGDCAFRJYQICAY-UHFFFAOYSA-N | [1] |

| XLogP3 (Computed) | 1.8 | [1] |

| Topological Polar Surface Area (Computed) | 83 Ų | [1] |

| Hydrogen Bond Donor Count (Computed) | 2 | [1] |

| Hydrogen Bond Acceptor Count (Computed) | 4 | [1] |

| Rotatable Bond Count (Computed) | 1 | [1] |

Spectroscopic and Analytical Data

Detailed spectroscopic data is crucial for the unambiguous identification and characterization of this compound. While experimental spectra for this specific compound are not widely available in public databases, computed data and information from related compounds can provide valuable insights.

Table 2: Spectroscopic and Analytical Data

| Data Type | Description | Source |

| LC-MS/MS | Precursor m/z: 240.9116 ([M-H]⁻). Major fragments at m/z 160.9538, 132.9028, 150.9121. | [1] |

| ¹H NMR | No experimental spectrum available. Expected signals would include a singlet for the two equivalent aromatic protons. | |

| ¹³C NMR | No experimental spectrum available. | |

| FTIR | No experimental spectrum available. Characteristic peaks would be expected for O-H, S=O, C=C (aromatic), and C-Cl bonds. |

Experimental Protocols

Synthesis of this compound

A documented method for the synthesis of this compound involves the sulfonation of 2,6-dichlorophenol.[2]

Materials:

-

2,6-Dichlorophenol

-

Sulfuric acid (concentrated)

-

Water

-

Thin Layer Chromatography (TLC) supplies

Procedure:

-

In a suitable reaction vessel, combine 2,6-dichlorophenol and sulfuric acid. The reaction is exothermic, and the temperature will rise.

-

Heat the reaction mixture to 120°C and maintain this temperature for approximately 1 hour.

-

Monitor the reaction progress by TLC to confirm the consumption of the starting material, 2,6-dichlorophenol.

-

After complete consumption of the starting material, cautiously dilute the reaction mixture with water.

-

Cool the diluted mixture to 50°C to yield a solution containing this compound.

Purification by High-Performance Liquid Chromatography (HPLC)

The crude product can be purified using reverse-phase HPLC.[3]

Instrumentation and Conditions:

-

Column: C18 reverse-phase column (e.g., Newcrom R1)

-

Mobile Phase: A gradient of acetonitrile and water containing an acidic modifier (e.g., phosphoric acid or formic acid for MS compatibility).

-

Detection: UV detector at a suitable wavelength.

The collected fractions containing the pure product can be combined, and the solvent removed under reduced pressure.

Reactivity and Applications

This compound is a stable compound that can serve as a precursor in the synthesis of other molecules. For instance, it is an intermediate in the production of 2,6-dichloro-4-nitrophenol.[2] While direct involvement in major signaling pathways has not been reported, its structural analogs, such as 3,5-dichloro-2-hydroxybenzenesulfonic acid, are utilized in chromogenic assays. These assays are often employed in clinical diagnostics for the quantification of analytes like uric acid and hydrogen peroxide.[4][5][6][7][8]

Visualizations

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: Synthesis and purification workflow for this compound.

Logical Workflow for a Potential Chromogenic Assay

Based on the applications of its isomer, 3,5-dichloro-2-hydroxybenzenesulfonic acid, a logical workflow for a potential chromogenic assay involving the 4-hydroxy isomer is depicted below. This represents a hypothetical application based on known chemical principles for this class of compounds.

Caption: Logical workflow for a potential chromogenic assay using this compound.

References

- 1. 3,5-Dichloro-4-hydroxybenzenesulphonic acid | C6H4Cl2O4S | CID 91397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A Process For The Preparation Of 2,6 Dichloro 4 Nitrophenol [quickcompany.in]

- 3. 3,5-Dichloro-4-hydroxybenzenesulphonic acid | SIELC Technologies [sielc.com]

- 4. [PDF] Use of 3,5-dichloro-2-hydroxybenzenesulfonic acid/4-aminophenazone chromogenic system in direct enzymic assay of uric acid in serum and urine. | Semantic Scholar [semanticscholar.org]

- 5. academic.oup.com [academic.oup.com]

- 6. goldbio.com [goldbio.com]

- 7. Buy 3,5-Dichloro-2-hydroxybenzenesulfonic acid | 26281-43-6 [smolecule.com]

- 8. CAS#:26281-43-6 | 3,5-dichloro-2-hydroxybenzenesulphonic acid | Chemsrc [chemsrc.com]

An In-depth Technical Guide to 3,5-Dichloro-4-hydroxybenzenesulfonic Acid

Introduction

3,5-Dichloro-4-hydroxybenzenesulfonic acid, a halogenated aromatic sulfonic acid, is a specialized chemical reagent with niche but significant applications in biochemical diagnostics and potentially as a synthetic building block. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and primary applications, with a focus on its utility for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

While extensive experimental data for this compound is not widely available in the literature, a combination of computed data and information on related compounds allows for a reasonable characterization.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 25319-98-6 | [2][3] |

| Molecular Formula | C₆H₄Cl₂O₄S | [1][3] |

| Molecular Weight | 243.06 g/mol | [1] |

| Synonyms | 3,5-Dichloro-4-hydroxybenzenesulphonic acid, 2,6-dichloro-1-phenol-4-sulfonic acid | [1][2] |

| Computed XLogP3 | 1.8 | [1] |

| Monoisotopic Mass | 241.9207352 Da | [1] |

Synthesis

Experimental Protocol: Plausible Synthesis of this compound

This protocol is a generalized procedure based on the sulfonation of similar phenolic compounds.

Materials:

-

2,6-Dichlorophenol

-

Concentrated sulfuric acid (98%) or fuming sulfuric acid (oleum)

-

Ice

-

Saturated sodium chloride solution

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, carefully add 2,6-dichlorophenol.

-

Slowly, and with cooling in an ice bath, add an excess of concentrated sulfuric acid or a controlled amount of fuming sulfuric acid.

-

After the initial exothermic reaction subsides, the reaction mixture is gently heated to facilitate the sulfonation process. The reaction temperature and time will need to be optimized.

-

Upon completion, the reaction mixture is cooled to room temperature and then carefully poured onto crushed ice to precipitate the product and dilute the excess acid.

-

The crude this compound can be isolated by filtration.

-

Purification can be achieved by recrystallization from a suitable solvent, potentially water or an aqueous-organic mixture, or by salting out with sodium chloride.

Applications in Biochemical Assays

The primary and most well-documented application of this compound is as a chromogenic reagent in enzymatic assays, particularly for the determination of uric acid and hydrogen peroxide. This application is a variation of the Trinder reaction.

In the presence of horseradish peroxidase (HRP), hydrogen peroxide (H₂O₂) oxidatively couples this compound with a coupling agent, typically 4-aminoantipyrine (4-AAP), to form a colored quinoneimine dye. The intensity of the color produced is directly proportional to the concentration of hydrogen peroxide.

This reaction can be coupled to other enzymatic reactions that produce hydrogen peroxide. For instance, in the determination of uric acid, the enzyme uricase is used to oxidize uric acid to allantoin, with the concomitant production of hydrogen peroxide.

Experimental Protocol: General Principle for Uric Acid Determination

Reagents:

-

Phosphate buffer (pH ~7.0)

-

Uricase solution

-

Horseradish peroxidase (HRP) solution

-

4-Aminoantipyrine (4-AAP) solution

-

This compound solution

-

Uric acid standards

-

Serum or urine sample

Procedure:

-

A working reagent is prepared by combining the buffer, uricase, HRP, 4-AAP, and this compound in optimized concentrations.

-

The sample (serum, plasma, or diluted urine) or uric acid standard is mixed with the working reagent.

-

The reaction mixture is incubated at a controlled temperature (e.g., room temperature or 37°C) for a specified period (e.g., 10-15 minutes) to allow for color development.

-

The absorbance of the resulting colored solution is measured spectrophotometrically at the wavelength of maximum absorbance for the quinoneimine dye (typically around 520 nm).

-

The uric acid concentration in the sample is determined by comparing its absorbance to that of the uric acid standards.

Role in Drug Development

The role of this compound in drug development is not extensively documented in scientific literature. One supplier has categorized it as a "Protein Degrader Building Block," suggesting a potential, albeit unconfirmed, use in the synthesis of molecules for targeted protein degradation.[3] Its structural features, a substituted phenolic ring with a sulfonic acid group, could make it a starting material or intermediate in the synthesis of more complex molecules with potential biological activity. However, specific examples of its incorporation into drug candidates or its use in high-throughput screening campaigns are not readily found in published research. Its application in pharmacokinetics has been mentioned in the context of an HPLC method development, but without further elaboration on its specific role.[4]

Visualizations

Logical Workflow for Synthesis

Caption: Plausible synthesis of this compound.

Signaling Pathway for Uric Acid Detection

Caption: Enzymatic cascade for the detection of uric acid.

Conclusion

This compound is a valuable reagent for specific diagnostic applications, most notably in the colorimetric determination of uric acid and hydrogen peroxide. While its synthesis and a broader range of applications, particularly in drug development, are not extensively detailed in the current body of scientific literature, its role in enzymatic assays is well-established. Further research into its synthetic utility and potential as a scaffold or building block could unveil new applications for this compound.

References

An In-depth Technical Guide to 3,5-Dichloro-4-hydroxybenzenesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,5-Dichloro-4-hydroxybenzenesulfonic acid, detailing its chemical properties, synthesis, and significant applications, with a focus on its role as a chromogenic reagent in biochemical assays.

Chemical and Physical Properties

This compound is an organic compound with the molecular formula C6H4Cl2O4S.[1] It belongs to the class of benzenesulfonic acids and their derivatives.[2] The key quantitative properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C6H4Cl2O4S | [1][2] |

| Molecular Weight | 243.06 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 25319-98-6 | [1] |

| Appearance | White to off-white powder | |

| Melting Point | >300 °C | |

| Solubility in Water | 50 mg/mL | [3] |

| XLogP3 | 1.8 | [1] |

Synthesis

The synthesis of this compound and its isomers typically involves a two-step process:

-

Chlorination of Phenol : The starting material, phenol, undergoes chlorination. This can be achieved using chlorine gas or other chlorinating agents under controlled conditions to introduce two chlorine atoms onto the benzene ring at the 3 and 5 positions.

-

Sulfonation : Following chlorination, a sulfonic acid group is introduced to the benzene ring. This is accomplished through sulfonation, using reagents such as sulfur trioxide or concentrated sulfuric acid. Modern methods may utilize liquid sulfur trioxide in an inert solvent to allow for milder reaction conditions and greater control over the process.[4]

Core Application: Chromogenic Detection in Enzymatic Assays

A primary application of dichlorohydroxybenzenesulfonic acid derivatives is in chromogenic assays for the detection of hydrogen peroxide (H₂O₂).[4] This is particularly valuable in coupled enzymatic reactions where the analyte of interest is a substrate of an oxidase enzyme, which produces H₂O₂ as a byproduct. A notable example is the Trinder reaction, which is widely used in clinical diagnostics.[4]

In this reaction, a substance like 3,5-dichloro-2-hydroxybenzenesulfonic acid (a structural isomer of the topic compound, often used as its sodium salt) is used in conjunction with 4-aminoantipyrine (4-AAP) and the enzyme horseradish peroxidase (HRP).[3][4][5] The HRP enzyme catalyzes the oxidative coupling of the dichlorohydroxybenzenesulfonic acid and 4-AAP by hydrogen peroxide, resulting in the formation of a colored product.[4] The intensity of this color is directly proportional to the concentration of H₂O₂, and by extension, the initial analyte.[4]

This principle is applied in the quantification of various biologically significant molecules, including:

-

Uric Acid : Uricase converts uric acid to allantoin and H₂O₂. The subsequent Trinder reaction then allows for the colorimetric determination of the initial uric acid concentration.[5]

-

Glucose : Glucose oxidase catalyzes the oxidation of glucose, producing gluconic acid and H₂O₂. The amount of glucose can then be quantified using the peroxidase-coupled reaction.[6]

-

Cholesterol : Cholesterol oxidase acts on cholesterol to produce H₂O₂, which can be measured using a similar chromogenic system.[7]

The following diagram illustrates the general workflow of the Trinder reaction for the quantification of an analyte.

Caption: Workflow of the Trinder reaction for analyte quantification.

Experimental Protocol: Quantification of Uric Acid

This section provides a detailed methodology for the determination of uric acid in serum, adapted from established principles of the Trinder reaction.

Principle: Uric acid is oxidized by the enzyme uricase to produce allantoin and hydrogen peroxide. The hydrogen peroxide then reacts with 3,5-dichloro-2-hydroxybenzenesulfonic acid and 4-aminoantipyrine in the presence of horseradish peroxidase. This reaction forms a red quinoneimine dye, and the intensity of the color, measured at approximately 520 nm, is proportional to the uric acid concentration in the sample.[8]

Reagents:

-

Uric Acid Reagent: A buffered solution (pH ~7.5) containing:

-

4-Aminoantipyrine

-

3,5-dichloro-2-hydroxybenzenesulfonate

-

Uricase (from Aspergillus flavus or other source)[8]

-

Horseradish peroxidase

-

Stabilizers and surfactants

-

-

Uric Acid Standard: A solution of known uric acid concentration (e.g., 6 mg/dL).

-

Sample: Serum or plasma.

Procedure:

-

Reagent Preparation: Prepare the Uric Acid Reagent according to the manufacturer's instructions. This may involve reconstituting a lyophilized powder with a buffer.

-

Assay Setup:

-

Label three cuvettes: "Blank," "Standard," and "Test."

-

Pipette 1.0 mL of the Uric Acid Reagent into each cuvette.

-

-

Sample and Standard Addition:

-

To the "Blank" cuvette, add 25 µL of deionized water.

-

To the "Standard" cuvette, add 25 µL of the Uric Acid Standard.

-

To the "Test" cuvette, add 25 µL of the serum sample.

-

-

Incubation: Mix the contents of each cuvette thoroughly and incubate at 37°C for 5 minutes, or at room temperature for 10-15 minutes.

-

Measurement:

-

Set a spectrophotometer to a wavelength of 520 nm.

-

Zero the instrument with the "Blank" cuvette.

-

Measure the absorbance of the "Standard" and "Test" samples.

-

-

Calculation:

-

Uric Acid Concentration (mg/dL) = (Absorbance of Test / Absorbance of Standard) x Concentration of Standard

-

Safety and Handling

This compound is classified as an irritant.[1] It can cause skin and serious eye irritation.[1]

Precautions for Safe Handling:

-

Avoid contact with skin, eyes, and clothing.[9]

-

Avoid the formation of dust and aerosols.

-

Use in a well-ventilated area.[10]

-

Wear appropriate personal protective equipment (PPE), including safety glasses with side-shields, gloves, and a lab coat.[9][10]

-

Wash hands thoroughly after handling.[10]

First Aid Measures:

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[10]

-

In case of skin contact: Wash off with soap and plenty of water.[10]

-

If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[10]

-

If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.[10]

Storage:

-

Store in a dry, cool, and well-ventilated place.[9]

-

Keep the container tightly closed.[9]

-

Incompatible materials include oxidizing agents.[9]

The following diagram outlines the logical relationship for ensuring safety when handling this chemical.

Caption: Logical workflow for safe handling and exposure response.

References

- 1. 3,5-Dichloro-4-hydroxybenzenesulphonic acid | C6H4Cl2O4S | CID 91397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Sodium 3,5-dichloro-2-hydroxybenzenesulfonate used for peroxide measurement 54970-72-8 [sigmaaldrich.com]

- 4. Buy 3,5-Dichloro-2-hydroxybenzenesulfonic acid | 26281-43-6 [smolecule.com]

- 5. goldbio.com [goldbio.com]

- 6. [PDF] Evaluation of Trinder's glucose oxidase method for measuring glucose in serum and urine. | Semantic Scholar [semanticscholar.org]

- 7. chembk.com [chembk.com]

- 8. [PDF] Use of 3,5-dichloro-2-hydroxybenzenesulfonic acid/4-aminophenazone chromogenic system in direct enzymic assay of uric acid in serum and urine. | Semantic Scholar [semanticscholar.org]

- 9. fishersci.com [fishersci.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

physical and chemical properties of 3,5-dichloro-4-hydroxybenzenesulfonic acid

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 3,5-dichloro-4-hydroxybenzenesulfonic acid, tailored for researchers, scientists, and drug development professionals.

Chemical Identity and Physical Properties

This compound is a halogenated aromatic sulfonic acid. Its chemical structure consists of a benzene ring substituted with two chlorine atoms, a hydroxyl group, and a sulfonic acid group.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 25319-98-6[1] |

| Molecular Formula | C₆H₄Cl₂O₄S[1] |

| Synonyms | 3,5-Dichloro-4-hydroxybenzenesulphonic acid, Benzenesulfonic acid, 3,5-dichloro-4-hydroxy-[1][2] |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 243.06 g/mol | PubChem[1] |

| Density | 1.806 g/cm³ | Alfa Chemistry |

| XLogP3 | 1.8 | PubChem (Computed)[1] |

| pKa | -3.4 | ChemAxon (Predicted) |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Chemical Synthesis and Analysis

Synthesis

Analytical Methods

The identification and quantification of this compound, particularly in environmental samples, can be achieved using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS).

Experimental Protocol: HPLC-MS/MS for Detection in Water Samples [3]

This protocol is based on the methodology used for the identification of this compound as a persistent pollutant in wastewater.[3]

-

Sample Preparation: Water samples are collected and may require pre-concentration, for example, by solid-phase extraction (SPE), to enrich the analyte and remove interfering matrix components.

-

Chromatographic Separation:

-

HPLC System: A standard HPLC system equipped with a reverse-phase C18 column.

-

Mobile Phase: A gradient of acetonitrile and water, often with a modifier like phosphoric acid or formic acid for mass spectrometry compatibility.[2]

-

Gradient Elution: A typical gradient would start with a high percentage of the aqueous phase, gradually increasing the organic phase (acetonitrile) to elute compounds of increasing hydrophobicity.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in negative ion mode is effective for detecting the deprotonated molecule [M-H]⁻.

-

Tandem MS (MS/MS): For unambiguous identification, precursor ion scanning for m/z 35 and 37 (corresponding to the chlorine isotopes) can be used to selectively detect chlorinated compounds. The product ion spectrum of the [M-H]⁻ precursor of this compound is then compared with that of a synthetic standard.

-

Below is a Graphviz diagram illustrating the analytical workflow.

Biological Activity and Toxicology

The biological activity of this compound is not extensively studied. It has been identified as a persistent environmental pollutant, suggesting it is resistant to degradation.[3] It is also considered a potential by-product of the dye industry.[3]

A recent study investigated the comparative cytotoxicity of this compound and its isomer, 3,5-dichloro-2-hydroxybenzoic acid, in mammalian cell lines. The study found that 3,5-dichloro-2-hydroxybenzoic acid exhibited significantly higher cytotoxicity. Both isomers were shown to interact with and modulate the activity of the antioxidant enzyme Cu/Zn-superoxide dismutase (Cu/Zn-SOD), with the degree of interaction correlating with their cytotoxic potential.[4] Molecular docking simulations indicated that van der Waals forces and hydrogen bonding are the primary drivers for the interaction between these compounds and Cu/Zn-SOD.[4]

The following Graphviz diagram illustrates the key findings of this comparative study.

References

- 1. 3,5-Dichloro-4-hydroxybenzenesulphonic acid | C6H4Cl2O4S | CID 91397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,5-Dichloro-4-hydroxybenzenesulphonic acid | SIELC Technologies [sielc.com]

- 3. books.rsc.org [books.rsc.org]

- 4. Comparative cytotoxicity of 3,5-dichloro-2-hydroxybenzoic acid and 3,5-dichloro-4-hydroxybenzoic acid and underlying mechanisms: Isomer-specific cytotoxicity of phenolic disinfection byproducts - PubMed [pubmed.ncbi.nlm.nih.gov]

3,5-dichloro-4-hydroxybenzenesulfonic acid safety and hazards

An In-depth Technical Guide to the Safety and Hazards of 3,5-dichloro-4-hydroxybenzenesulfonic acid

This document provides a comprehensive overview of the safety, hazards, and handling procedures for this compound, intended for researchers, scientists, and professionals in drug development.

Chemical Identification and Physical Properties

This compound is a chlorinated aromatic sulfonic acid.[1] Its identification and key physical and chemical properties are summarized below.

| Property | Value | Reference |

| IUPAC Name | This compound | [2] |

| Synonyms | 3,5-Dichloro-4-hydroxybenzenesulphonic acid, NSC 202726 | [2] |

| CAS Number | 25319-98-6 | [2][3] |

| Molecular Formula | C₆H₄Cl₂O₄S | [2][3] |

| Molecular Weight | 243.06 g/mol | [2] |

| Appearance | Beige powder/solid | [4] |

| Melting Point | 260 - 265 °C / 500 - 509 °F | [4] |

| Storage Temperature | Room temperature, recommended 2-8°C | [3][5] |

Hazard Identification and GHS Classification

The primary hazards associated with this compound are acute oral toxicity and serious eye irritation.[2][5] It is classified under the Globally Harmonized System (GHS) as follows.

| GHS Classification | Category | Pictogram | Signal Word | Hazard Statement | Reference |

| Acute Toxicity, Oral | Category 4 | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed | [2][5] |

| Serious Eye Damage/Irritation | Category 2 / 2A | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation | [2][5] |

| Skin Corrosion/Irritation | Category 1B / 2 | GHS05 (Corrosion) / GHS07 (Exclamation Mark) | Danger/Warning | H314: Causes severe skin burns and eye damage / H315: Causes skin irritation | [6][7] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation | [7][8] |

Note: Classification can vary slightly between suppliers. Some sources classify it as causing severe skin burns and eye damage (Category 1B)[6], while others list skin and respiratory irritation (Category 2/3).[7][8] Users should always consult the specific Safety Data Sheet (SDS) provided by their supplier.

Caption: GHS Hazard Overview for the Compound.

Toxicological Information

Detailed toxicological studies on this compound are limited.[9] The primary known effects are derived from its GHS classification.

-

Acute Effects: Harmful if ingested.[2] Causes serious irritation to the eyes and may cause irritation to the skin and respiratory system.[2][7]

-

Chronic Effects: No information is available regarding mutagenic, reproductive, or teratogenic effects.[9] It is not identified as a probable, possible, or confirmed human carcinogen by IARC.[7]

-

Ecotoxicity: Data on environmental hazards is scarce. It should not be released into the environment or drains.[4][6][7]

Experimental Protocols & Procedures

Detailed experimental protocols for toxicological assessment were not available in the reviewed literature. The following sections outline standardized procedures for safe handling and emergency response based on safety data sheets.

First Aid Measures

Immediate medical attention is required in case of significant exposure.[9] Always show the safety data sheet to attending medical personnel.[6]

| Exposure Route | First Aid Protocol | Reference |

| Inhalation | Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention. | [6][7][9] |

| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water for at least 15 minutes. Seek immediate medical attention, especially if burns are present. | [6][9] |

| Eye Contact | Immediately rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist. | [6][7][9] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting due to the risk of perforation. If the victim is conscious, have them drink one or two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [6][7][9] |

Fire-Fighting Measures

| Aspect | Protocol | Reference |

| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).[6][7][9] | |

| Unsuitable Extinguishing Media | No specific limitations are given.[6] | |

| Specific Hazards | The substance is combustible.[6] Thermal decomposition can release irritating and toxic gases and vapors, including carbon oxides (CO, CO₂), sulfur oxides, and hydrogen chloride gas.[6][9][10] | |

| Protective Equipment | Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive pressure mode.[6][7][9] |

Accidental Release Measures

Proper personal protective equipment must be worn during cleanup. Prevent the substance from entering drains or waterways.[6][7]

Caption: Workflow for Accidental Release Response.

Handling and Storage

| Aspect | Protocol | Reference |

| Handling | Use only in a well-ventilated area or under a chemical fume hood.[9] Avoid contact with skin, eyes, and clothing.[11] Do not breathe dust.[6] Wash hands thoroughly after handling.[11] Do not eat, drink, or smoke when using this product.[6] | |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[9] Keep away from incompatible materials such as strong bases and oxidizing agents.[9] Some sources recommend storing locked up.[5][9] The material may be hygroscopic and moisture-sensitive.[6] |

Exposure Controls and Personal Protective Equipment

| Control | Specification | Reference |

| Engineering Controls | Ensure adequate ventilation, especially in confined areas. Use a chemical fume hood. Eyewash stations and safety showers should be close to the workstation.[9] | |

| Eye/Face Protection | Wear chemical safety goggles or glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[7][9] | |

| Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber) and impervious clothing to prevent skin exposure. Inspect gloves before use and dispose of contaminated gloves properly.[7][9] | |

| Respiratory Protection | If dust is generated or exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator. A P2 filter is recommended for particulates.[6] | |

| Hygiene Measures | Handle in accordance with good industrial hygiene and safety practices. Wash hands before breaks and at the end of the workday. Immediately change contaminated clothing.[6][7] |

Conclusion

This compound is a chemical that presents moderate acute hazards, primarily through ingestion and eye contact, with potential for skin and respiratory irritation. While comprehensive toxicological data is not widely available, strict adherence to the handling, storage, and emergency procedures outlined in this guide and the manufacturer's SDS is essential to ensure the safety of laboratory and research personnel. All work should be conducted with appropriate engineering controls and personal protective equipment.

References

- 1. Buy 3,5-Dichloro-2-hydroxybenzenesulfonic acid | 26281-43-6 [smolecule.com]

- 2. 3,5-Dichloro-4-hydroxybenzenesulphonic acid | C6H4Cl2O4S | CID 91397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. calpaclab.com [calpaclab.com]

- 4. fishersci.com [fishersci.com]

- 5. 3,5-dichloro-4-hydroxybenzenesulphonic acid | 25319-98-6 [amp.chemicalbook.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. dcfinechemicals.com [dcfinechemicals.com]

- 9. fishersci.com [fishersci.com]

- 10. dudley-chem.com [dudley-chem.com]

- 11. tcichemicals.com [tcichemicals.com]

Synthesis of 3,5-Dichloro-4-hydroxybenzenesulfonic Acid: A Technical Guide

This guide provides a comprehensive overview of the synthesis of 3,5-Dichloro-4-hydroxybenzenesulfonic acid, a valuable chemical intermediate. The content is tailored for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and process visualizations.

Overview and Synthetic Strategy

This compound is an aromatic sulfonic acid derivative. The most direct and industrially relevant synthetic route to this compound is the electrophilic aromatic substitution, specifically the sulfonation of 2,6-dichlorophenol. This precursor can be synthesized from readily available starting materials such as phenol or ethyl 4-hydroxybenzoate. This guide will detail a two-stage process: the synthesis of the 2,6-dichlorophenol precursor, followed by its sulfonation to yield the target compound.

Synthesis of the Precursor: 2,6-Dichlorophenol

Several methods have been established for the synthesis of 2,6-dichlorophenol.[1][2][3] One common laboratory-scale method involves the chlorination of ethyl 4-hydroxybenzoate followed by saponification and decarboxylation.[1] An alternative industrial approach is the direct, catalyzed chlorination of phenol.[4]

Experimental Protocol: Synthesis of 2,6-Dichlorophenol from Ethyl 4-Hydroxybenzoate

This three-step protocol is adapted from Organic Syntheses.[1]

Step A: Ethyl 3,5-dichloro-4-hydroxybenzoate

-

In a 2-L round-bottomed flask equipped with a reflux condenser and a gas-absorption trap, combine 250 g (1.5 moles) of ethyl 4-hydroxybenzoate and 444 g (266 mL, 3.3 moles) of sulfuryl chloride.

-

Gently heat the mixture on a steam bath. The reaction will proceed with the evolution of gas.

-

Continue heating for approximately 1.5 hours, or until gas evolution ceases.

-

Add an additional 50 mL of sulfuryl chloride and continue warming until gas evolution stops completely.

-

Remove the excess sulfuryl chloride under reduced pressure using a water pump, while warming the flask on the steam bath.

-

The resulting white solid is recrystallized from a mixture of 600 mL of ethanol and 140 mL of water to yield ethyl 3,5-dichloro-4-hydroxybenzoate hydrate.

Step B: 3,5-Dichloro-4-hydroxybenzoic acid

-

In a 2-L round-bottomed flask with a reflux condenser, place the 315 g (1.25 moles) of ethyl 3,5-dichloro-4-hydroxybenzoate hydrate from the previous step.

-

Add 600 mL of Claisen's alkali (prepared by dissolving 350 g of potassium hydroxide in 250 mL of water, cooling, and diluting to 1 L with methanol).

-

Heat the mixture on a steam bath for 1 hour to complete saponification, resulting in a yellow, homogeneous solution.

-

Dilute the solution with 400 mL of water and acidify by pouring it into a stirred solution of 320 mL of concentrated hydrochloric acid in 380 mL of water.

-

Cool the mixture to 0°C to precipitate the product.

-

Collect the 3,5-dichloro-4-hydroxybenzoic acid by filtration, wash with cold water, and dry.

Step C: 2,6-Dichlorophenol

-

In a 2-L round-bottomed flask with a thermometer and an air-cooled condenser, combine 250 g (1.2 moles) of dry 3,5-dichloro-4-hydroxybenzoic acid and 575 g (600 mL, 4.8 moles) of redistilled dimethylaniline.

-

Heat the mixture in an oil bath. Gas evolution will begin around 130°C and become vigorous at 150°C.

-

Maintain the temperature at 190–200°C for 2 hours, or until gas evolution has ceased.

-

After cooling, pour the solution into 600 mL of concentrated hydrochloric acid.

-

Extract the phenol with multiple portions of ether.

-

Wash the combined ether extracts with 6 N hydrochloric acid and dry over anhydrous sodium sulfate.

-

After filtering and removing the ether by distillation, the crude product is recrystallized from petroleum ether (40–60°C) to yield pure 2,6-dichlorophenol.

Core Synthesis: this compound

The target compound is synthesized by the direct sulfonation of 2,6-dichlorophenol using sulfuric acid. The following protocol is based on a patented industrial process.[5]

Experimental Protocol: Sulfonation of 2,6-Dichlorophenol

-

In a glass-lined reactor, charge 1400 kg of 98% sulfuric acid.

-

Under constant stirring, add 800 kg of 2,6-dichlorophenol. The reaction is exothermic, and the temperature will rise to approximately 100°C.[5]

-

Heat the reaction mixture to 120°C and maintain this temperature for 1 hour.[5]

-

Monitor the consumption of 2,6-dichlorophenol using thin-layer chromatography (TLC).[5]

-

Once the starting material is consumed, cool the mixture and dilute it with 2750 kg of water, maintaining the temperature at 50°C.[5] The resulting aqueous mixture contains this compound.

Proposed Purification Protocol

The patent literature uses the resulting sulfonic acid solution directly in a subsequent step.[5] For isolation of the pure compound, a standard procedure for sulfonic acids can be employed:

-

Cool the aqueous solution of this compound in an ice bath.

-

Slowly add a saturated solution of sodium chloride or sodium hydroxide to neutralize the acid and precipitate the sodium salt of the sulfonic acid.

-

Collect the crude sodium 3,5-dichloro-4-hydroxybenzenesulfonate by filtration.

-

Recrystallize the salt from a suitable solvent system, such as an ethanol/water mixture, to obtain the purified product.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the synthesis of 2,6-dichlorophenol (from ethyl 4-hydroxybenzoate) and its subsequent sulfonation.

| Parameter | Step A: Chlorination [1] | Step B: Saponification [1] | Step C: Decarboxylation [1] |

| Starting Material | Ethyl 4-hydroxybenzoate | Ethyl 3,5-dichloro-4-HB | 3,5-Dichloro-4-HBA |

| Reagents | Sulfuryl chloride | Claisen's alkali, HCl | Dimethylaniline |

| Molar Ratio (Start:Reagent) | 1 : 2.2 | (Substrate:KOH ~1:4) | 1 : 4 |

| Reaction Time | ~1.5 hours | 1 hour | 2 hours |

| Reaction Temperature | Steam bath temperature | Steam bath temperature | 190–200°C |

| Yield | 83–88% | - | 80–91% |

| Product | Ethyl 3,5-dichloro-4-HB | 3,5-Dichloro-4-HBA | 2,6-Dichlorophenol |

Table 1: Quantitative data for the synthesis of the precursor, 2,6-Dichlorophenol. (HB = hydroxybenzoate; HBA = hydroxybenzoic acid)

| Parameter | Value [5] |

| Starting Material | 2,6-Dichlorophenol |

| Reagent | Sulfuric acid (98%) |

| Mass Ratio (Start:Reagent) | 1 : 1.75 (ranges from 1:1 to 1:5) |

| Reaction Time | 1 hour (ranges from 0.5 to 5 hours) |

| Reaction Temperature | 120°C (ranges from 100 to 150°C) |

| Monitoring | Thin-Layer Chromatography (TLC) |

| Estimated Yield (of sulfonic acid) | >95% (in solution) |

| Product | This compound |

Table 2: Quantitative data for the sulfonation of 2,6-Dichlorophenol.

Process and Workflow Visualizations

The following diagrams illustrate the synthesis pathway and experimental workflows.

Caption: Proposed synthetic pathway for this compound.

Caption: Experimental workflow for synthesis and characterization.

Biological Activity and Signaling Pathways

Currently, there is a lack of published literature detailing the specific interactions of this compound with biological signaling pathways. Its structural analogues are often used as reagents in biochemical assays rather than as bioactive molecules. To explore its potential biological effects, a systematic screening approach would be necessary. The following workflow outlines a hypothetical screening cascade for a drug development context.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 2,6-Dichlorophenol synthesis - chemicalbook [chemicalbook.com]

- 3. 2,6-Dichlorophenol - Wikipedia [en.wikipedia.org]

- 4. CN105272829A - Synthetic method for 2,6-dichlorophenol - Google Patents [patents.google.com]

- 5. A Process For The Preparation Of 2,6 Dichloro 4 Nitrophenol [quickcompany.in]

An In-Depth Technical Guide to 3,5-Dichloro-4-hydroxybenzenesulfonic Acid: Synonyms, Identifiers, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,5-Dichloro-4-hydroxybenzenesulfonic acid, a halogenated aromatic sulfonic acid. This document consolidates critical information on its nomenclature, chemical identifiers, and a detailed experimental protocol for its synthesis. The data is presented in a structured format to facilitate easy access and comparison for research and development purposes.

Core Data Presentation: Synonyms and Identifiers

The following tables summarize the various names and registry numbers associated with this compound, ensuring accurate identification and retrieval of information from chemical databases and literature.

Table 1: Chemical Names and Synonyms

| Type | Name |

| IUPAC Name | This compound |

| Common Synonym | 3,5-Dichloro-4-hydroxybenzenesulphonic acid |

| Systematic Name | Benzenesulfonic acid, 3,5-dichloro-4-hydroxy- |

| Abbreviation | Not commonly abbreviated. |

| Other Names | 3,5-Dichloro-4-Hydroxybenzene-1-Sulfonic Acid[1] |

| NSC 202726[1] |

Table 2: Chemical Identifiers

| Identifier Type | Identifier |

| CAS Number | 25319-98-6[1] |

| PubChem CID | 91397[1] |

| EC Number | 246-833-5[1] |

| InChI | InChI=1S/C6H4Cl2O4S/c7-4-1-3(13(10,11)12)2-5(8)6(4)9/h1-2,9H,(H,10,11,12)[1] |

| InChIKey | PGDCAFRJYQICAY-UHFFFAOYSA-N[1] |

| SMILES | C1=C(C=C(C(=C1Cl)O)Cl)S(=O)(=O)O[1] |

| Molecular Formula | C6H4Cl2O4S[1] |

| Molecular Weight | 243.06 g/mol [1] |

| DSSTox Substance ID | DTXSID70179959[1] |

Experimental Protocols

This section details the methodologies for the synthesis of this compound. The primary route involves the electrophilic aromatic substitution (sulfonation) of 3,5-dichlorophenol.

Synthesis of this compound via Sulfonation of 3,5-Dichlorophenol

This protocol is based on general methods for the sulfonation of dichlorophenols. The starting material, 3,5-dichlorophenol, is commercially available.

Materials:

-

3,5-Dichlorophenol

-

Concentrated Sulfuric Acid (95-98%)

-

Fuming Sulfuric Acid (20% SO3, Oleum)

-

Deionized Water

-

Ice

-

Standard laboratory glassware (reaction flask, dropping funnel, beaker)

-

Magnetic stirrer and hotplate

-

Filtration apparatus (Buchner funnel, filter paper)

-

Vacuum oven

Procedure:

Three variations of the sulfonation reaction can be employed:

Method A: Using Concentrated Sulfuric Acid

-

In a clean, dry reaction flask, place 1.0 mmol of 3,5-dichlorophenol.

-

With continuous stirring, slowly add 2.0 mL of concentrated sulfuric acid (95-98%).

-

The reaction mixture is stirred at a controlled temperature (typically room temperature to slightly elevated, e.g., 40-60°C) for a specified duration to ensure complete reaction. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to below 5°C in an ice bath.

-

Very slowly and carefully, add 0.5 mL of ice-cold deionized water to the reaction mixture with vigorous stirring. This will cause the product to precipitate.

-

Filter the resulting slurry using a Buchner funnel.

-

Wash the collected solid with two 0.5 mL portions of cold deionized water.

-

Dry the purified product in a vacuum oven at 40°C to a constant weight.

Method B: Using a Mixture of Concentrated and Fuming Sulfuric Acid

-

In a clean, dry reaction flask, place 1.0 mmol of 3,5-dichlorophenol.

-

Prepare a 1:1 (v/v) mixture of fuming sulfuric acid (20% SO3) and concentrated sulfuric acid (95-98%).

-

Slowly add 2.0 mL of this acid mixture to the 3,5-dichlorophenol with constant stirring.

-

Follow steps 3 through 8 from Method A for reaction, workup, and purification.

Method C: Using Fuming Sulfuric Acid

-

In a clean, dry reaction flask, place 1.0 mmol of 3,5-dichlorophenol.

-

With caution and efficient stirring, slowly add 1.0 mL of fuming sulfuric acid (20% SO3). The reaction is often more vigorous with fuming sulfuric acid.

-

Follow steps 3 through 8 from Method A for reaction, workup, and purification.

Safety Precautions:

-

All manipulations should be performed in a well-ventilated fume hood.

-

Concentrated and fuming sulfuric acid are extremely corrosive and strong oxidizing agents. Appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves, must be worn.

-

The addition of water to concentrated acid is highly exothermic and can cause splattering. Always add acid to water slowly, or in this case, add the small amount of water to the cooled reaction mixture with extreme care.

Mandatory Visualization

The following diagram illustrates the general synthesis workflow for this compound.

Caption: Synthesis workflow for this compound.

References

Solubility of 3,5-Dichloro-4-hydroxybenzenesulfonic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3,5-dichloro-4-hydroxybenzenesulfonic acid in organic solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this document focuses on providing detailed experimental protocols for determining solubility, a framework for data presentation, and relevant logical workflows for its synthesis and analysis. This guide is intended to be a practical resource for researchers working with this compound, enabling them to systematically determine its solubility in various organic media.

Introduction

This compound is an aromatic sulfonic acid whose physicochemical properties are of interest in various fields, including chemical synthesis and potentially in the development of new pharmaceutical entities. A critical parameter for its application and processing is its solubility in different solvent systems. Aromatic sulfonic acids are generally known for their good solubility in water; however, their solubility in organic solvents can vary significantly depending on the nature of the solvent and any substituents on the aromatic ring.[1][2] This guide addresses the methodology for quantifying this important property.

Quantitative Solubility Data

Table 1: Quantitative Solubility of this compound in Organic Solvents (Template)

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination |

| Methanol | Gravimetric | |||

| Ethanol | Gravimetric | |||

| Acetone | Gravimetric | |||

| Ethyl Acetate | Gravimetric | |||

| Dichloromethane | Gravimetric | |||

| Toluene | Gravimetric | |||

| Acetonitrile | Gravimetric | |||

| User Defined |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the experimental determination of the solubility of this compound in organic solvents.

Gravimetric Method for Solubility Determination

This method involves preparing a saturated solution of the compound in a specific solvent at a controlled temperature and then determining the concentration of the solute by evaporating the solvent.

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (0.45 µm)

-

Pre-weighed evaporation dishes or vials

Procedure:

-

Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent.

-

Seal the vial and place it in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and pass it through a syringe filter to remove any suspended particles.

-

Transfer the filtered saturated solution to a pre-weighed evaporation dish.

-

Record the exact volume of the transferred solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent is completely evaporated, weigh the evaporation dish containing the dried solute.

-

Calculate the solubility by subtracting the initial weight of the dish from the final weight and dividing by the volume of the solvent used.

High-Performance Liquid Chromatography (HPLC) Method for Concentration Determination

For solvents where evaporation is not practical, or for higher accuracy, the concentration of the solute in the saturated solution can be determined using a calibrated HPLC method.

Materials:

-

Saturated solution prepared as in the gravimetric method (steps 1-5).

-

HPLC system with a suitable detector (e.g., UV-Vis).

-

A suitable HPLC column (e.g., a reverse-phase C18 column).[3]

-

Mobile phase (e.g., a mixture of acetonitrile and water with a suitable buffer like phosphoric acid).[3]

-

Volumetric flasks and pipettes for preparing standard solutions.

Procedure:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen organic solvent.

-

Inject the standard solutions into the HPLC system to generate a calibration curve (peak area vs. concentration).

-

Prepare the saturated solution as described in the gravimetric method (steps 1-5).

-

Dilute a known volume of the filtered saturated solution with the mobile phase to a concentration that falls within the range of the calibration curve.

-

Inject the diluted sample into the HPLC system and record the peak area.

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

Logical and Experimental Workflows

The following diagrams illustrate key logical and experimental workflows related to this compound.

Synthesis of this compound

The most probable synthetic route to this compound is through the sulfonation of 2,6-dichlorophenol.[4][5]

Experimental Workflow for Solubility Determination and Analysis

This diagram outlines the general steps involved in determining the solubility of the target compound and subsequently analyzing the resulting solution.

Conclusion

While quantitative data on the solubility of this compound in organic solvents is currently scarce, this guide provides the necessary framework for researchers to systematically determine this crucial parameter. The detailed experimental protocols for both gravimetric and HPLC-based methods offer robust approaches to generating reliable solubility data. The provided diagrams of the synthesis and experimental workflows serve to contextualize the practical applications and analytical considerations for this compound. It is anticipated that by following these guidelines, researchers can contribute to a more comprehensive understanding of the physicochemical properties of this compound.

References

- 1. General procedures for the purification of Sulfonic acids and Sulfinic acids - Chempedia - LookChem [lookchem.com]

- 2. DE3718314A1 - METHOD FOR ISOLATING AROMATIC SULPHONIC ACIDS FROM AQUEOUS SOLUTION OR SUSPENSION - Google Patents [patents.google.com]

- 3. 3,5-Dichloro-4-hydroxybenzenesulphonic acid | SIELC Technologies [sielc.com]

- 4. 2,6-Dichlorophenol - Wikipedia [en.wikipedia.org]

- 5. CN105272829A - Synthetic method for 2,6-dichlorophenol - Google Patents [patents.google.com]

Spectroscopic Profile of 3,5-Dichloro-4-hydroxybenzenesulfonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic characteristics of 3,5-dichloro-4-hydroxybenzenesulfonic acid across various analytical techniques, including ultraviolet-visible (UV-Vis), infrared (IR), and nuclear magnetic resonance (NMR) spectroscopy. Due to a lack of publicly available experimental spectra for this specific compound, this guide presents predicted data based on the analysis of structurally similar molecules and established spectroscopic principles. Detailed experimental protocols for obtaining such spectra are also provided.

Introduction

This compound is an aromatic sulfonic acid derivative. Its structure, featuring a hydroxyl group and two chlorine atoms on the benzene ring, dictates its unique spectroscopic properties. Understanding these properties is crucial for its identification, characterization, and quality control in research and development settings.

Predicted Spectral Data

The following tables summarize the anticipated spectral data for this compound. These predictions are derived from the known spectral properties of related compounds such as 4-hydroxybenzenesulfonic acid, 3,5-dichloro-2-hydroxybenzenesulfonic acid, and other substituted benzene derivatives.

Table 1: Predicted UV-Vis Spectral Data

| Solvent | Predicted λmax (nm) | Associated Transition |

| Water/Ethanol | ~230-240 | π → π |

| ~280-290 | π → π |

Note: The position of the absorption maxima can be influenced by the solvent polarity and pH.

Table 2: Predicted Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| 3600-3200 (broad) | O-H stretch | Phenolic -OH |

| 3100-3000 | C-H stretch | Aromatic |

| 1600-1450 | C=C stretch | Aromatic ring |

| 1250-1120 | S=O stretch | Sulfonic acid |

| 1080-1010 | S=O stretch | Sulfonic acid |

| 800-700 | C-Cl stretch | Aryl chloride |

Table 3: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8-8.0 | Singlet | 2H | Aromatic H (protons ortho to -SO₃H) |

| ~5.0-7.0 (broad) | Singlet | 2H | -OH and -SO₃H (exchangeable protons) |

Note: The chemical shift of exchangeable protons (hydroxyl and sulfonic acid) can vary significantly depending on the solvent, concentration, and temperature.

Table 4: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~150-155 | Aromatic C-OH |

| ~135-140 | Aromatic C-SO₃H |

| ~130-135 | Aromatic C-Cl |

| ~120-125 | Aromatic C-H |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectral data for this compound.

UV-Vis Spectroscopy

-

Sample Preparation: A stock solution of this compound is prepared by accurately weighing a small amount of the compound and dissolving it in a suitable UV-grade solvent (e.g., ethanol, methanol, or water). A series of dilutions are then made to obtain concentrations within the linear range of the spectrophotometer (typically 1-10 µg/mL).

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

-

Data Acquisition: The spectrophotometer is calibrated using a solvent blank. The absorbance of each sample solution is then measured over a wavelength range of 200-400 nm. The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.

Infrared (IR) Spectroscopy

-

Sample Preparation: For Fourier Transform Infrared (FTIR) spectroscopy using the Attenuated Total Reflectance (ATR) technique, a small amount of the solid sample is placed directly onto the ATR crystal. For the KBr pellet method, a few milligrams of the sample are ground with anhydrous KBr and pressed into a thin, transparent disk.

-

Instrumentation: An FTIR spectrometer equipped with an ATR accessory or a pellet holder is used.

-

Data Acquisition: A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded. The sample is then scanned, typically over a range of 4000-400 cm⁻¹. The resulting spectrum shows the transmittance or absorbance of the sample as a function of wavenumber.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition:

-

¹H NMR: The sample is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. A standard one-dimensional proton NMR experiment is performed. The resulting Free Induction Decay (FID) is Fourier transformed to produce the ¹H NMR spectrum.

-

¹³C NMR: A carbon-13 NMR experiment, typically with proton decoupling, is performed. A larger number of scans is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope. The FID is then Fourier transformed to obtain the ¹³C NMR spectrum.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for the spectroscopic analysis of a synthesized compound.

Conclusion

This technical guide provides a foundational understanding of the expected spectral characteristics of this compound and the methodologies to acquire them. While the presented data is predictive, it offers a robust starting point for researchers and scientists working with this compound. Experimental verification of these spectral properties is recommended for definitive characterization.

Methodological & Application

Application Notes & Protocols: Colorimetric Determination of Ammonia Using a Modified Berthelot Reaction

These application notes provide a detailed protocol for the quantitative determination of ammonia in aqueous samples using a colorimetric method based on the Berthelot reaction. This method is suitable for researchers, scientists, and professionals in drug development and environmental analysis. The protocol described here is a modification of the traditional Berthelot reaction, which offers improved reagent stability and reduced toxicity.

Principle

The colorimetric determination of ammonia is based on the Berthelot reaction, where ammonia reacts with a hypochlorite source and a phenolic compound in an alkaline medium to form a colored indophenol product. The intensity of the resulting blue-green color is directly proportional to the ammonia concentration in the sample and is measured spectrophotometrically.[1][2][3][4]

In this modified protocol, sodium salicylate is used as the phenolic compound, replacing the more toxic phenol.[1][2] Sodium dichloroisocyanurate serves as a stable source of hypochlorite ions.[1][4] The reaction is catalyzed by sodium nitroprusside, which enhances the sensitivity and reaction rate.[4][5][6] The absorbance of the indophenol dye is measured at a wavelength of approximately 660 nm.[4][7]

The reaction proceeds in three main steps:

-

Ammonia reacts with hypochlorite (liberated from sodium dichloroisocyanurate) to form monochloramine in an alkaline solution.[3][4]

-

Monochloramine then reacts with salicylate to form a quinone-imine intermediate.

-

This intermediate couples with another salicylate molecule to form the blue-green indophenol dye.[3]

Reagents and Equipment

Reagents:

-

Ammonia Standard Solution (e.g., 1000 mg/L as N): Commercially available or prepared by dissolving 3.819 g of anhydrous ammonium chloride (NH₄Cl), dried at 100°C, in 1000 mL of deionized water.[5]

-

Salicylate-Nitroprusside Reagent (Reagent 1):

-

Alkaline Hypochlorite Reagent (Reagent 2):

-

Sodium Hydroxide (3.2%)

-

Sodium Dichloroisocyanurate (≤ 1%)

-

-

Deionized Water: High-purity, ammonia-free.

-

Sample Collection and Preservation Reagents (if necessary):

Equipment:

-

Spectrophotometer or plate reader capable of measuring absorbance at 660 nm.

-

Volumetric flasks and pipettes.

-

Test tubes or microplates.

-

Vortex mixer.

-

Timer.

Experimental Protocols

3.1. Reagent Preparation

-

Working Ammonia Standards: Prepare a series of working standards by diluting the stock ammonia standard solution with deionized water to cover the desired concentration range (e.g., 0.1 to 10.0 mg/L N).[5]

-

Reagent 1 (Salicylate-Nitroprusside): If not using a pre-made solution, dissolve sodium salicylate, trisodium citrate, and sodium nitroprusside in deionized water to the final concentrations indicated above. This solution should be stored in a dark bottle.

-

Reagent 2 (Alkaline Hypochlorite): If not using a pre-made solution, dissolve sodium hydroxide in deionized water, then add sodium dichloroisocyanurate. Prepare this reagent fresh daily.[5]

3.2. Sample Preparation

-

Collect samples in clean plastic or glass bottles.[8]

-

If samples contain residual chlorine, it must be removed by adding a dechlorinating agent like sodium thiosulfate.[8]

-

For preservation, acidify samples to a pH < 2 with concentrated sulfuric acid and store at 4°C. Samples can be stored for up to 28 days.[9]

-

Before analysis, allow samples to come to room temperature and neutralize to a pH of approximately 7.

3.3. Assay Procedure

-

Pipette a specific volume of the sample and each standard into separate, clearly labeled test tubes.

-

Add a defined volume of Reagent 1 (Salicylate-Nitroprusside) to each tube. Mix well.

-

Add a defined volume of Reagent 2 (Alkaline Hypochlorite) to each tube. Mix well.

-

Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific time (e.g., 15-30 minutes) to allow for color development.[5] The color is generally stable for several hours.

-

After incubation, measure the absorbance of each sample and standard at 660 nm against a reagent blank (deionized water treated with the same reagents).

3.4. Data Analysis

-

Construct a calibration curve by plotting the absorbance of the standards against their known concentrations.

-

Determine the concentration of ammonia in the samples by interpolating their absorbance values on the calibration curve.

-

If samples were diluted, multiply the result by the dilution factor to obtain the original concentration.

Quantitative Data

The performance characteristics of the modified Berthelot reaction for ammonia determination are summarized in the table below. These values are representative and may vary depending on the specific instrumentation and reagent formulations used.

| Parameter | Value | Reference |

| Applicable Range | 0.1 - 10.0 mg/L N | [5] |

| Wavelength (λmax) | 660 nm | [4][7] |

| Limit of Detection (LOD) | < 0.01 mg/L N | [7] |

| Reaction Time | ~15-30 minutes | [8] |

| Optimal pH | ~12.6 | [4] |

Visualizations

Experimental Workflow

Caption: Experimental workflow for the colorimetric determination of ammonia.

Reaction Pathway

Caption: Simplified reaction pathway of the modified Berthelot reaction.

Interferences

-

Turbidity and Color: Samples with inherent turbidity or color that absorbs at 660 nm can interfere with the measurement. Sample filtration may be necessary.

-

Metal Ions: High concentrations of metal ions, such as calcium and magnesium, can precipitate in the alkaline solution. The use of a complexing agent like trisodium citrate helps to mitigate this interference.[5][7]

-

Amines: Low-molecular-weight amines can react similarly to ammonia, leading to erroneously high results.[5]

Safety Precautions

-

Always wear appropriate personal protective equipment (PPE), including safety glasses and gloves, when handling chemicals.

-

Reagents can be hazardous. Review the Safety Data Sheets (SDS) for all chemicals before use.

-

The alkaline hypochlorite reagent is corrosive. Handle with care.

-

Dispose of chemical waste according to local regulations. The reaction mixture may be considered hazardous waste.[8]

References

- 1. jsstec.org [jsstec.org]

- 2. Berthelot's reagent - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. data.neonscience.org [data.neonscience.org]

- 6. linear.es [linear.es]

- 7. data.neonscience.org [data.neonscience.org]

- 8. cdn.hach.com [cdn.hach.com]

- 9. epa.gov [epa.gov]

Application Notes: 3,5-Dichloro-2-hydroxybenzenesulfonic Acid in Trinder-Type Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichloro-2-hydroxybenzenesulfonic acid (DCHBS) is a chlorinated phenolic compound that serves as a highly sensitive chromogenic reagent in Trinder-type enzymatic assays. Its primary application lies in the quantitative determination of hydrogen peroxide (H₂O₂) produced by various enzymatic reactions. The substitution of chlorine atoms on the phenol ring significantly enhances the molar absorptivity of the final dye product, leading to assays with superior sensitivity and a lower limit of detection compared to those using unsubstituted phenol.

This document provides detailed application notes and protocols for the use of DCHBS in the colorimetric quantification of analytes such as uric acid, a common application in clinical chemistry and biomedical research.

Principle of the Trinder Reaction with DCHBS

The Trinder reaction is a coupled enzymatic assay that results in the formation of a colored compound. The general principle involves two main steps:

-

Enzymatic Oxidation: An analyte of interest (e.g., uric acid, glucose, cholesterol) is oxidized by a specific oxidase enzyme (e.g., uricase, glucose oxidase). This reaction produces hydrogen peroxide (H₂O₂) in stoichiometric proportion to the analyte concentration.

-

Chromogenic Coupling: In the presence of horseradish peroxidase (POD), the newly formed H₂O₂ facilitates the oxidative coupling of a phenolic compound (in this case, DCHBS) with 4-aminoantipyrine (4-AAP). This reaction forms a stable, water-soluble red quinoneimine dye.

The intensity of the red color is directly proportional to the concentration of the analyte in the sample and is quantified by measuring its absorbance at approximately 520 nm. The high molar absorptivity of the quinoneimine dye derived from DCHBS allows for the detection of low analyte concentrations and the use of small sample-to-reagent volume ratios, which minimizes potential interferences from the sample matrix.[1][2][3]

Chemical Identity Clarification

While the user prompt specified 3,5-Dichloro-4-hydroxybenzenesulfonic acid, the foundational research and subsequent applications predominantly utilize its isomer, 3,5-Dichloro-2-hydroxybenzenesulfonic acid (CAS No. 26281-43-6). This isomer, often abbreviated as DCHBS or a similar variant, is the chromogenic agent described in the highly cited Fossati et al. paper, which established its advantages in clinical assays.[1][2] Therefore, all protocols and data presented herein pertain to the 2-hydroxy isomer.

Reaction Mechanism

The reaction pathway for the Trinder reaction using DCHBS is illustrated below. An analyte-specific oxidase generates hydrogen peroxide, which is then used by peroxidase to oxidatively couple DCHBS and 4-aminoantipyrine to form the final red quinoneimine dye.

References

- 1. Use of 3,5-dichloro-2-hydroxybenzenesulfonic acid/4-aminophenazone chromogenic system in direct enzymic assay of uric acid in serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] Use of 3,5-dichloro-2-hydroxybenzenesulfonic acid/4-aminophenazone chromogenic system in direct enzymic assay of uric acid in serum and urine. | Semantic Scholar [semanticscholar.org]

- 3. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]

protocol for uric acid assay using 3,5-Dichloro-4-hydroxybenzenesulfonic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uric acid is the final product of purine metabolism in humans. Elevated levels of uric acid in serum (hyperuricemia) are a key diagnostic marker for gout and are also associated with other conditions, including kidney disease, leukemia, and metabolic syndrome.[1][2] Accurate and reliable quantification of uric acid is therefore crucial in clinical diagnostics and biomedical research.

This document provides a detailed protocol for the determination of uric acid in serum, plasma, and urine using a highly sensitive and specific enzymatic colorimetric method. The assay is based on the action of uricase and the subsequent chromogenic reaction involving 3,5-Dichloro-2-hydroxybenzenesulfonic acid (DCHBS) and 4-aminophenazone (4-AAP).

Principle of the Method

The assay employs a coupled enzymatic reaction. Uricase specifically catalyzes the oxidation of uric acid to allantoin, carbon dioxide, and hydrogen peroxide (H₂O₂).[1][2][3][4][5][6] In the presence of peroxidase, the newly formed hydrogen peroxide facilitates the oxidative coupling of DCHBS and 4-aminophenazone. This reaction produces a stable, red-colored quinoneimine dye.[1][2][3][4][5] The intensity of the color, measured spectrophotometrically at approximately 520 nm, is directly proportional to the concentration of uric acid in the sample.[3][5][7][8] The inclusion of ascorbate oxidase in the reagent minimizes interference from ascorbic acid.[1]

Signaling Pathway Diagram

Caption: Enzymatic cascade for the colorimetric determination of uric acid.

Performance Characteristics

The quantitative data for this assay are summarized in the table below, providing a clear overview of its performance.

| Parameter | Value | Reference |

| Linearity | Up to 30 mg/dL (1785 µmol/L) | [1][9] |

| Limit of Detection | 0.03 mg/dL | [1] |

| Wavelength | 520 nm (acceptable range 490-550 nm) | [3][9] |